Sodium 1,2-ethanedisulfonate

Description

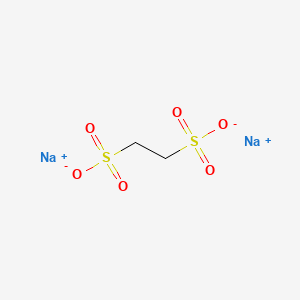

Structure

3D Structure of Parent

Properties

CAS No. |

5325-43-9 |

|---|---|

Molecular Formula |

C2H6NaO6S2 |

Molecular Weight |

213.19 g/mol |

IUPAC Name |

disodium;ethane-1,2-disulfonate |

InChI |

InChI=1S/C2H6O6S2.Na/c3-9(4,5)1-2-10(6,7)8;/h1-2H2,(H,3,4,5)(H,6,7,8); |

InChI Key |

XTZUFSDRWFDYGH-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CS(=O)(=O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

5325-43-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Pathways and Reaction Mechanisms

Methodologies for Sodium 1,2-Ethanedisulfonate Synthesis

Synthesis from 1,2-Dibromoethane (B42909) and Sodium Sulfite (B76179)

The classical and most widely documented method for synthesizing sodium 1,2-ethanedisulfonate involves the reaction of 1,2-dibromoethane with sodium sulfite. drugfuture.com This reaction proceeds via a double nucleophilic substitution mechanism, where the sulfite ion (SO₃²⁻) displaces the bromide ions from the 1,2-dibromoethane molecule. smolecule.com

The reaction is typically carried out in an aqueous medium or a mixture of water and ethanol (B145695) under reflux conditions. smolecule.comorgsyn.org The use of an aqueous ethanol solvent can enhance the solubility of both the haloalkane and the inorganic sulfite salt, leading to higher reaction yields. smolecule.com The reaction temperature is a critical parameter, with temperatures above 80°C being preferable for a reasonable reaction rate. epo.org To maximize the yield of the desired disulfonate and minimize the formation of by-products such as glycols and hydroxyalkylsulfonates, an excess of sodium sulfite is necessary. epo.org The molar ratio of sulfite to dibromoethane is typically maintained between 1.1:1 and 1.5:1. epo.org Under optimal conditions, this method can achieve yields of up to 95%. smolecule.comepo.org

A comparative analysis of different dihaloethane precursors reveals that the reactivity order is I > Br > Cl. epo.org While 1,2-diiodoethane (B146647) reacts more readily, 1,2-dibromoethane offers a good balance between reactivity and cost. smolecule.comepo.org 1,2-dichloroethane (B1671644) requires more forcing conditions, including higher temperatures and longer reaction times, to achieve comparable yields. smolecule.com

Table 1: Comparison of Dihaloethane Precursors in Disulfonate Synthesis

| Precursor | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| 1,2-Dibromoethane | 60 | 6 | 95 |

| 1,2-Dichloroethane | 80 | 12 | 78 |

This table presents a comparative analysis of reaction efficiency for different dihaloethane precursors in the synthesis of sodium 1,2-ethanedisulfonate. Data is compiled from studies on nucleophilic substitution reactions. smolecule.com

Alternative Synthetic Routes and Their Mechanistic Considerations

In pursuit of greener and more efficient synthetic protocols, alternative methods for the preparation of sodium 1,2-ethanedisulfonate have been developed.

One notable approach utilizes phase-transfer catalysis (PTC) to facilitate the reaction between 1,2-dibromoethane and sodium sulfite. smolecule.com This technique employs a catalyst, such as a quaternary ammonium (B1175870) salt, to transfer the sulfite anion from the aqueous phase to the organic phase where the haloalkane is dissolved. This enhances the reaction rate and allows for milder reaction conditions, often leading to improved yields and purity. smolecule.com

Another innovative, green chemistry approach involves the use of thiourea (B124793) dioxide as a surrogate for sulfur dioxide. smolecule.com This method allows for the direct sulfonation of ethylene (B1197577) under aerobic conditions. The reaction proceeds through the in-situ generation of sulfur dioxide from the decomposition of thiourea dioxide, followed by an electrophilic substitution reaction with ethylene to form the sulfonic acid intermediate, which is then neutralized with sodium hydroxide (B78521) to yield the final product. smolecule.com This route offers high atom economy and avoids the use of halogenated starting materials. smolecule.com

The free acid, 1,2-ethanedisulfonic acid, can also be synthesized and subsequently neutralized to form the sodium salt. drugfuture.comsmolecule.com One method involves the reaction of ethylene glycol with sulfur trioxide or chlorosulfonic acid. smolecule.com The resulting 1,2-ethanedisulfonic acid can then be converted to its disodium (B8443419) salt by treatment with sodium hydroxide or sodium carbonate. smolecule.comsmolecule.com

By-product Formation in Industrial Syntheses

In the industrial-scale synthesis of sodium 1,2-ethanedisulfonate, particularly from 1,2-dichloroethane and sodium sulfite, the formation of by-products is a significant consideration. google.com A primary side reaction is the successive reaction of the initially formed sodium 2-chloroethanesulfonate with another molecule of sodium sulfite, leading to the desired sodium 1,2-ethanedisulfonate. google.com

Reactivity and Transformation Mechanisms

The chemical behavior of sodium 1,2-ethanedisulfonate is primarily dictated by the presence of the two sulfonate groups. These groups are generally stable but can participate in certain chemical transformations.

Reactions Involving the Sulfonate Groups

The sulfonate groups (-SO₃⁻) are the sodium salts of a strong acid, making them relatively unreactive towards many reagents. ontosight.ai However, they can undergo certain reactions. One of the fundamental reactions is the conversion to the corresponding sulfonic acid, 1,2-ethanedisulfonic acid, through treatment with a strong acid. drugfuture.com

The sulfonate groups can also be involved in substitution reactions under specific conditions, allowing for the formation of various derivatives. smolecule.comsmolecule.com For instance, they can be converted to sulfonyl chlorides, which are more reactive intermediates for further chemical modifications.

Involvement in Multi-step Organic Transformations

Sodium 1,2-ethanedisulfonate and its corresponding acid are utilized as building blocks or intermediates in multi-step organic syntheses. smolecule.comvulcanchem.com The compound can be used to introduce the 1,2-ethanedisulfonate moiety into larger molecules. For example, it has been employed in the synthesis of spirooxindole derivatives, which are of interest in medicinal chemistry. vulcanchem.com

Furthermore, the related 1,2-ethanedisulfonic acid can act as a catalyst in various organic reactions due to its strong acidic nature. smolecule.com It can also serve as a ligand in coordination chemistry, binding to metal ions through its sulfonate oxygen atoms to form stable complexes. smolecule.com The "edisylate" salts formed from 1,2-ethanedisulfonic acid are also used in the pharmaceutical industry. google.comlookchem.comamericanpharmaceuticalreview.com

Derivatization Strategies Utilizing Sodium 1,2-Ethanedisulfonate

Sodium 1,2-ethanedisulfonate serves as a versatile precursor in synthetic chemistry, enabling the introduction of the ethane-1,2-disulfonate (B8448843) moiety into various molecular frameworks. Derivatization strategies primarily focus on the reactivity of the sulfonate groups, allowing for the formation of new chemical entities with tailored properties. These strategies include esterification and hydroxylation, which modify the core structure to yield compounds suitable for a range of applications.

One key derivatization approach is the conversion of sodium 1,2-ethanedisulfonate into its corresponding esters. This is exemplified by the synthesis of diethyl ethane-1,2-disulfonate. This process typically involves the esterification of 1,2-ethanedisulfonic acid, which can be derived from its disodium salt, with an alcohol such as ethanol. The resulting diester exhibits increased lipophilicity compared to the highly water-soluble sodium salt, making it more suitable for reactions conducted in organic solvents. These alkylated derivatives can function as alkylating agents in their own right, allowing for the introduction of the ethane-1,2-disulfonate group into other molecules.

Another significant derivatization pathway involves the hydroxylation of the ethanediyl bridge to produce compounds like disodium 1,2-dihydroxy-1,2-ethanedisulfonate. This particular derivative can be synthesized through the reaction of glyoxal (B1671930) with sodium bisulfite. ontosight.ai The resulting molecule possesses both hydroxyl and sulfonate groups, which can act as chelating agents, forming stable complexes with metal ions. ontosight.ai This dual functionality makes such derivatives valuable in purification processes and analytical methods. ontosight.ai

Furthermore, sodium 1,2-ethanedisulfonate is utilized to prepare "edisylate" salts of various active pharmaceutical ingredients. This strategy involves an ion-exchange reaction where the sodium cations are replaced by a protonated drug molecule. The resulting edisylate salt often exhibits improved solubility and stability compared to the parent drug.

The following table summarizes key derivatization reactions starting from or related to sodium 1,2-ethanedisulfonate.

| Starting Material | Reagents | Reaction Type | Product | Significance of Derivative |

| 1,2-Ethanedisulfonic acid (from sodium salt) | Ethanol, Acid catalyst (e.g., H₂SO₄) | Esterification | Diethyl ethane-1,2-disulfonate | Increased lipophilicity, acts as an alkylating agent. |

| Glyoxal | Sodium bisulfite | Addition/Hydroxylation | Disodium 1,2-dihydroxy-1,2-ethanedisulfonate | Chelating agent, useful in purification and analysis. ontosight.ai |

| Sodium 1,2-ethanedisulfonate | Protonated drug molecule | Salt formation (Ion exchange) | Drug edisylate | Improved solubility and stability of the active pharmaceutical ingredient. |

These derivatization strategies highlight the utility of sodium 1,2-ethanedisulfonate as a building block in the synthesis of a variety of functional molecules. The ability to modify the sulfonate groups or the ethane (B1197151) backbone provides a route to compounds with diverse chemical and physical properties.

Coordination Chemistry and Complexation Science

Ligand Properties and Coordination Modes of 1,2-Ethanedisulfonate

The coordination behavior of the 1,2-ethanedisulfonate ligand is influenced by the nature of the metal center and the reaction conditions. smolecule.com It can adopt various coordination modes, acting as a flexible building block in the construction of diverse coordination architectures.

The 1,2-ethanedisulfonate anion primarily functions as a bidentate ligand, utilizing its two sulfonate groups to bridge metal centers. smolecule.com This bridging capability is fundamental to the formation of extended structures like coordination polymers and metal-organic frameworks. smolecule.commdpi.com In many transition metal complexes, the ethanedisulfonate anion adopts a bridging coordination mode, linking multiple metal centers through its sulfonate oxygen atoms. smolecule.com For instance, in a series of trinuclear transition metal complexes with manganese(II), cobalt(II), nickel(II), and copper(II), the ethanedisulfonate derivative ligand bridges the metal ions. mdpi.com

The flexibility of the ethane (B1197151) backbone allows the sulfonate groups to orient in a way that facilitates chelation and the formation of stable ring structures with metal ions. This adaptability enables the formation of not only simple dinuclear complexes but also more complex polynuclear assemblies. academie-sciences.fr

The 1,2-ethanedisulfonate ligand forms stable complexes with a wide range of metal ions, including transition metals, lanthanides, and main group elements. mdpi.commdpi.com The stability of these complexes is attributed to the strong electrostatic interactions between the negatively charged sulfonate groups and the positively charged metal ions. smolecule.com

Research has demonstrated the formation of stable crystalline complexes with various metal ions. For example, silver(I) complexes with ethanedisulfonate exhibit nearly linear coordination geometries. smolecule.com In the case of bismuth(III), a three-dimensional framework is formed where the bismuth cation is coordinated to three different ethanedisulfonate ligands, resulting in a coordination number of eight. mdpi.com The coordination numbers in lanthanide-ethanedisulfonate complexes typically range from eight to nine. smolecule.com

The formation of these stable complexes is a key factor in their application in materials science and catalysis. The ability of the ethanedisulfonate ligand to create robust and well-defined metal complexes makes it a valuable component in the design of new functional materials. smolecule.com

Bidentate Coordination Characteristics

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Ethanedisulfonate Ligands

The bridging nature of the 1,2-ethanedisulfonate ligand makes it particularly suitable for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials are of significant interest due to their porous structures and potential applications in gas storage, separation, and catalysis. mdpi.com

The design of ethanedisulfonate-bridged networks involves the careful selection of metal ions and reaction conditions to control the dimensionality and topology of the resulting framework. mdpi.com Hydrothermal synthesis is a common method used to prepare these materials, where the reactants are heated in a sealed vessel. mdpi.com

For example, a three-dimensional bismuth ethanedisulfonate framework was synthesized under hydrothermal conditions. mdpi.com Similarly, a metal-organic framework containing lead fluoride (B91410) layers connected by 1,2-ethanedisulfonate chains was also prepared hydrothermally. acs.orgacs.org The synthesis of a series of trinuclear transition metal complexes with a sulfonate-functionalized 1,2,4-triazole (B32235) derivative, which incorporates the ethanedisulfonate moiety, demonstrates the versatility of this ligand in creating discrete polynuclear complexes that can serve as building blocks for larger networks. mdpi.com

The flexibility of the ethanedisulfonate ligand allows for the formation of diverse network structures, from one-dimensional chains to complex three-dimensional frameworks. mdpi.comacs.org

Structural analyses have revealed a variety of coordination geometries and network topologies. In the bismuth ethanedisulfonate framework, the bismuth cation has a coordination number of eight and exhibits a distorted square antiprismatic geometry. mdpi.com The structure consists of alternating layers of bismuth cations and ethanedisulfonate ligands. mdpi.com In a series of trinuclear complexes of Mn(II), Co(II), Ni(II), and Cu(II), the metal ions are linked by triple N1-N2-triazole bridges from the functionalized ethanedisulfonate ligand, forming linear arrays. mdpi.comnih.gov The terminal metal ions in these trimers are coordinated to water molecules, while the central metal ion is coordinated to six nitrogen atoms from the bridging ligands. mdpi.comnih.gov

Table 1: Selected Crystallographic Data for Metal-Ethanedisulfonate Assemblies

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂ | Monoclinic | P2₁/c | 3D framework with 8-coordinate Bi³⁺ | mdpi.com |

| (Me₂NH₂)₆[Co₃(μ-L)₆(H₂O)₆] | Triclinic | P-1 | Linear trinuclear complex with triple triazole bridges | mdpi.com |

| (Me₂NH₂)₆[Ni₃(μ-L)₆(H₂O)₆] | Triclinic | P-1 | Linear trinuclear complex with triple triazole bridges | mdpi.com |

| (Mn)(Me₂NH₂)₄[Mn₃(μ-L)₆(H₂O)₆] | Triclinic | P-1 | Linear trinuclear complex with triple triazole bridges | mdpi.com |

| Pb₂F₂[C₂H₄(SO₃)₂] | Orthorhombic | Pnma | Cationic lead fluoride layers linked by ethanedisulfonate | acs.org |

| (L = 4-(1,2,4-triazol-4-yl)ethanedisulfonate) |

The 1,2-ethanedisulfonate ligand has been successfully employed in the synthesis of heterometallic systems containing both uranyl (UO₂²⁺) and lanthanide (Ln³⁺) ions. rsc.orgresearchgate.net These materials are of interest for their potential applications in nuclear waste separation and luminescent materials.

Hydrothermal reactions of uranyl and lanthanide nitrates with 1,2-ethanedisulfonate and cucurbit academie-sciences.fruril (a macrocyclic host molecule) have yielded a series of heterometallic complexes. rsc.orgresearchgate.netugr.es In these structures, the ethanedisulfonate ligand acts as a bridge, connecting the uranyl and lanthanide ions. rsc.org Specifically, one sulfonate group binds to a uranyl ion while the other binds to a lanthanide ion. rsc.orgresearchgate.net This results in the formation of one-dimensional ribbon-like assemblies. rsc.org

Heterometallic Uranyl-Lanthanide Systems

Complexation with Specific Metal Ions and Their Applications

The ability of the ethanedisulfonate ligand to complex with various metal ions leads to specific practical applications in different fields of chemistry.

The direct application of sodium 1,2-ethanedisulfonate in the synthesis or functionalization of phosphazene derivatives is not extensively detailed in available scientific literature. Phosphazenes, which are compounds containing a phosphorus-nitrogen double bond, are used as scaffolds for a wide variety of derivatives. epo.org While some sources mention both phosphazenes and ethanedisulfonate, a direct synthetic or functional link is not established. For instance, a patent for a non-aqueous battery electrolyte lists ethanedisulfonic anhydride (B1165640) as a potential additive alongside phosphazene compounds, but does not describe a reaction or complex formation between them. google.com Another patent includes ethanedisulfonic acid and poly(phosphazenes) as concepts but does not detail their interaction. acs.org

A significant application of ethanedisulfonate is in the purification of crown ethers. A safe and efficient method has been developed that avoids hazardous vacuum distillations by using selective complexation. The methodology is based on the formation of an insoluble 1:1 complex when a solution of a crown ether in an organic solvent is stirred with solid metal salts of 1,n-alkanedisulfonic acids, including barium 1,2-ethanedisulfonate.

This process is effective for various crown ethers, such as the widely used 18-crown-6 (B118740), dissolved in a range of solvents. The crown ether can be recovered in almost quantitative yield from the insoluble complex through continuous extraction with a solvent like nitromethane. The utility of this method was demonstrated in the isolation of 18-crown-6 from a crude reaction mixture, where the complexation-based method yielded 34% pure product, compared to a 25% yield from conventional distillation methods. This highlights the efficiency and selectivity of using metal ethanedisulfonates for the isolation and purification of valuable crown ethers.

Catalysis and Reaction Engineering

Acidic Catalytic Applications of 1,2-Ethanedisulfonic Acid Derivatives

1,2-Ethanedisulfonic acid, the parent acid of sodium 1,2-ethanedisulfonate, is a strong acid due to its two sulfonic acid groups. ontosight.ai This inherent acidity allows it and its derivatives to function as effective acid catalysts in a variety of organic reactions. smolecule.comvulcanchem.com

The strong proton-donating capability of 1,2-ethanedisulfonic acid makes it a suitable catalyst for reactions that proceed through acid-catalyzed mechanisms. smolecule.com Its high solubility in water also makes it effective for reactions conducted in aqueous media. smolecule.com

Esterification: 1,2-Ethanedisulfonic acid is employed as an acid catalyst to promote esterification reactions. smolecule.comvulcanchem.com In a related process, the esterification of 1,2-ethanedisulfonic acid itself to form derivatives like diethyl ethane-1,2-disulfonate (B8448843) is achieved using catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid.

Condensation: The compound serves as a catalyst in condensation reactions. smolecule.com For instance, it has been used as a densification agent in the condensation reactions required to form certain metal-organic frameworks (MOFs). exlibrisgroup.com Furthermore, ethanedisulfonic acid has been utilized as a substrate in Friedel-Crafts reactions, a classic example of a condensation reaction, which were catalyzed by specialized macrocyclic compounds. frontiersin.org

Hydrolysis: As a strong acid, 1,2-ethanedisulfonic acid and its dihydrate form are effective catalysts for hydrolysis reactions. smolecule.com For example, its ester derivative, diethyl ethane-1,2-disulfonate, can be hydrolyzed back to 1,2-ethanedisulfonic acid in an acidic medium.

Table 1: Catalytic Applications of 1,2-Ethanedisulfonic Acid

| Reaction Type | Role of 1,2-Ethanedisulfonic Acid | Example | Citation(s) |

|---|---|---|---|

| Esterification | Acid Catalyst | General promotion of ester formation. | smolecule.com, vulcanchem.com |

| Condensation | Acid Catalyst / Reagent | Used as a densification agent in MOF synthesis and as a substrate in Friedel-Crafts reactions. | smolecule.com, exlibrisgroup.com, frontiersin.org |

| Hydrolysis | Acid Catalyst | Promotes the cleavage of chemical bonds by the addition of water. | , smolecule.com |

Role as a Reagent in Chemical Synthesis

Beyond its catalytic activity, sodium 1,2-ethanedisulfonate and its parent acid are valuable reagents and building blocks in the synthesis of other molecules. ontosight.aibiesterfeld.com

1,2-Ethanedisulfonic acid is widely used as a precursor in the preparation of edisylate salts. lookchem.com Edisylates are formed when the acid reacts with basic drug substances. ncats.io This salt formation is a common strategy in pharmaceutical development to improve the physical and chemical properties of active pharmaceutical ingredients, such as enhancing stability and crystallization characteristics. For example, edisylate salts of certain antipsychotic compounds and the antitubercular agent delamanid (B1670213) have been developed to improve their formulation properties. ncats.io

Advanced Materials Science and Engineering

Integration into Functional Materials

The integration of the ethanedisulfonate structure into larger material frameworks is a key area of research. Its ability to act as a linker or pillar in coordination polymers and other porous materials allows for the precise engineering of material properties at the molecular level.

Development of Nanofiltration Membranes

The parent compound, 1,2-ethanedisulfonic acid (EDS), has been successfully incorporated into mixed-matrix membranes for nanofiltration applications. smolecule.comnih.gov In one study, a mixed-matrix polyimide membrane was fabricated containing a copper(I) 1,2-ethanedisulfonic acid (Cu(I)EDS) metal-organic framework (MOF). nih.govalfa-chemistry.com This process involved a non-solvent-induced phase inversion method. nih.gov The resulting membranes were noted for their solvent resistance and mechanical stability, making them suitable for organic solvent nanofiltration, such as the separation of toluene (B28343) and n-heptane. nih.govalfa-chemistry.com The inclusion of the Cu(I)EDS MOF, at a loading of 7 wt%, resulted in a toluene/n-heptane separation factor of 1.79. nih.govnih.gov The functionality of these membranes relies on the cation-π interactions between the copper ions in the MOF and the aromatic compound, with the oxidation state of the copper ion influencing the separation performance. nih.gov

Fabrication of Sulfonate-Functionalized Porous Materials

The ethanedisulfonate anion is an effective building block for creating sulfonate-functionalized porous materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other hybrid materials. researchgate.netrsc.orgmdpi.com Its two sulfonate groups can link metal centers or organic units, acting as a "pillar" to create layered or three-dimensional structures with specific pore geometries. researchgate.netdovepress.com

Several MOFs have been synthesized using ethanedisulfonate as a linker or a charge-balancing anion. nih.govrsc.org For instance, researchers have created a three-dimensional neutral framework based on 2D cadmium ethanedisulfonate layers that are pillared by 4,4'-bipyridine (B149096) linkers. nih.govrsc.org In other work, a bismuth-ethanedisulfonate network was synthesized hydrothermally. mdpi.com A notable example is a hybrid layered cobalt hydroxide (B78521), where ethane-disulfonate ions act as pillars connecting cationic host layers ({[Co7(OH)12]2+}∞) through electrostatic attraction and hydrogen bonding. rsc.orgresearchgate.net

In the realm of COFs, 1,2-ethanedisulfonic acid has been used in post-synthetic modification to introduce sulfonate groups (–SO3H) onto a framework's vinyl groups, creating a material with high affinity for certain pollutants. mdpi.com It has also been used as a bridging agent in the synthesis of functionalized COFs, leading to materials with prolonged flocculent growth and stable spherical structures. rsc.org

| Material Type | Specific Material | Role of Ethanedisulfonate | Key Finding/Property | Reference |

|---|---|---|---|---|

| MOF | TMOF-1 | Pillaring Anion | Creates ultramicropores of 4.5 Å; used for C4 olefin separation. | researchgate.netdigitellinc.com |

| MOF | Cadmium-based MOF | Layer Linker | Forms 2D cadmium ethanedisulfonate layers, resulting in a 3D framework. | nih.govrsc.org |

| Hybrid Material | Pillared Cobalt Hydroxide | Pillaring Anion | Pillars cationic cobalt hydroxide layers; material acts as an electrocatalyst. | rsc.orgresearchgate.net |

| COF | COF-SO3H | Post-Synthetic Functionalization | Introduces –SO3H groups for enhanced pollutant adsorption. | mdpi.com |

| COF | Functionalized COF | Bridging Agent | Promotes stable spherical particle morphology. | rsc.org |

Application in C4 Olefin Separation Technologies

The precise pore size control afforded by using ethanedisulfonate as a pillar has been leveraged for the highly challenging separation of C4 olefins. researchgate.net A sulfonate anion-pillared hybrid ultramicroporous material (HUM), designated TMOF-1, was specifically developed for the separation of ternary C4 olefin mixtures (1,3-butadiene, n-butene, and iso-butene). researchgate.netdigitellinc.com

In TMOF-1, the ethanedisulfonate anions exhibit a vertical interpenetration, which creates a pore size of approximately 4.5 Å. researchgate.netdigitellinc.com This specific pore geometry is effective at excluding the larger iso-C4H8 (iso-butene) molecule through a molecular sieving effect. researchgate.netdp.tech Furthermore, the vertical arrangement of the anions creates synergetic adsorption sites that strongly interact with n-C4H8 (n-butene) and C4H6 (1,3-butadiene). digitellinc.com This results in benchmark Henry coefficient separation selectivities for C4H6/iso-C4H8 (519.2) and n-C4H8/iso-C4H8 (93.2). digitellinc.com Breakthrough experiments have confirmed the excellent separation performance of TMOF-1 for these mixtures. researchgate.netdigitellinc.com

Electrochemical Applications

The presence of two ionic sulfonate groups makes Sodium 1,2-ethanedisulfonate a candidate for various electrochemical applications, particularly as a component in electrolytes and in the study of electrochemical processes. smolecule.com

Exploration as Electrolyte Components

Sodium 1,2-ethanedisulfonate has been investigated as an electrolyte salt to improve the electrochemical stability of aqueous electrolytes, which are of interest for safer, non-flammable batteries. smolecule.comgoogle.com Research has shown that adding sodium salts of alkyldisulfonic acid compounds, like Sodium 1,2-ethanedisulfonate (abbreviated as EDSS in one study), specifically improves the electrochemical stability of the electrolyte. google.com

A patent describes the preparation of a 5 mol/L aqueous solution of disodium (B8443419) 1,2-ethanedisulfonate for use in aqueous sodium-ion or lithium-ion batteries. google.com The use of such salts is intended to widen the narrow electrochemical stability window of water (theoretically 1.23 V), which otherwise limits the energy density and choice of electrode materials for aqueous batteries. kit.edunih.gov The goal is to achieve better ionic conductivity and enable faster charging and discharging. google.com

| Application | Compound | Concentration | Stated Goal | Reference |

|---|---|---|---|---|

| Aqueous Na-ion/Li-ion Battery Electrolyte | Disodium 1,2-ethanedisulfonate (EDSS) | 5 mol/L | Improve electrochemical stability of the aqueous electrolyte. | google.com |

| Aqueous Na-ion Battery Electrolyte | Sodium salts of alkyldisulfonic acids | ≥ 0.05 mol/L | Expand the potential window and improve ionic conductivity. | google.com |

Studies in Electrochemical Processes

Beyond its role as a passive electrolyte component, the ethanedisulfonate anion has been used to construct materials that are active in electrochemical processes. A hybrid layered cobalt hydroxide pillared by ethane-disulfonate was synthesized and studied for its performance in the electrochemical oxygen evolution reaction (OER), a key process in water splitting. rsc.orgresearchgate.net

This material, with the formula Co7(OH)12(C2H4S2O6)·1.6H2O, was found to promote the OER in a 1 M potassium hydroxide (KOH) solution with an overpotential of approximately 410 mV at a current density of 10 mA cm⁻². rsc.orgresearchgate.netrsc.org In-situ Raman spectroscopy revealed that during the electrochemical process, the initial material evolves first into a mixture of layered cobalt oxyhydroxide (CoOOH) and spinel cobalt oxide (Co3O4), which then convert into Co(IV)-O intermediates that are active for the OER. rsc.orgrsc.org The electron transfer events involved in this process were further analyzed using Fourier-transformed alternating current voltammetry. rsc.orgresearchgate.netrsc.org

Analytical Chemistry Methodologies

Utilization as a Reagent in Quantitative Analysis

Sodium 1,2-ethanedisulfonate and its acidic form, 1,2-ethanedisulfonic acid, are employed in quantitative analysis primarily due to their properties as a strong acid-strong base salt and their buffering capacity.

Role as a Titrant in Acid-Base Determinations

While less common than standard titrants like sodium hydroxide (B78521) or hydrochloric acid, the acidic form of the salt, 1,2-ethanedisulfonic acid, is noted for its use as a titrant in analytical chemistry. lookchem.com Its high purity and stability make it a suitable reagent for titrimetric analysis. The disodium (B8443419) salt itself is the product of the neutralization of a strong acid (1,2-ethanedisulfonic acid) and a strong base (sodium hydroxide). ontosight.ai This characteristic implies that in a titration scenario, it would not be used as a primary titrant for acid-base reactions but rather the parent acid would be the active titrant.

Function as a Buffer in Chemical Assays

Sodium 1,2-ethanedisulfonate is recognized for its ability to form stable buffer solutions over a range of pH values, a key characteristic for many biochemical and chemical assays. ontosight.ai As the salt of a strong acid, it provides a stable counter-ion that does not readily participate in side reactions, which is crucial for maintaining the ionic strength and pH of solutions in various analytical procedures. ontosight.aismolecule.com This is particularly important in the study of enzyme kinetics, protein stability, and nucleic acid interactions where precise pH control is essential for reproducible and accurate results. ontosight.ai Its application as a buffer component helps to ensure the reliability of experimental outcomes in these sensitive assays.

Advanced Separation and Detection Techniques

The unique properties of Sodium 1,2-ethanedisulfonate lend themselves to a variety of advanced analytical techniques, particularly in the realm of chromatography and sample purification.

Application in Chromatography for Complex Matrices (e.g., Ion Chromatography)

Sodium 1,2-ethanedisulfonate is extensively used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC), a technique often referred to as ion-pair chromatography. ontosight.aicdhfinechemical.comscbt.com This method is particularly effective for the separation of ionic and polar molecules in complex matrices. ontosight.ai

One notable application is in the bioanalysis of aminoglycoside antibiotics, such as kanamycin (B1662678) and dibekacin, in serum. asm.orgnih.gov In these methods, Sodium 1,2-ethanedisulfonate is added to the mobile phase to form a neutral ion pair with the positively charged aminoglycosides. asm.orgnih.gov This increases their retention on a non-polar stationary phase (like a C18 column), allowing for their separation from other components in the complex biological matrix. For instance, a mobile phase for the analysis of kanamycin might contain 22 mM disodium 1,2-ethanedisulfonate and 5 mM sodium octanesulfonate in a water-acetonitrile mixture, adjusted to a specific pH. asm.org This technique has been successfully applied to the routine therapeutic drug monitoring of these antibiotics. asm.org

The following table summarizes the use of Sodium 1,2-ethanedisulfonate in the chromatographic analysis of specific aminoglycosides:

| Analyte | Matrix | Chromatographic Mode | Role of Sodium 1,2-ethanedisulfonate |

| Kanamycin | Serum | Ion-Pair Chromatography | Adjusts retention time |

| Dibekacin | Serum | Ion-Pair Chromatography | Adjusts retention time |

Use in Purification Processes through Metal Complexation

The sulfonate groups in the 1,2-ethanedisulfonate anion are capable of acting as ligands, forming stable complexes with various metal ions. ontosight.ai This property can be harnessed for purification purposes. The compound's two sulfonate groups enable chelation with metal ions, leading to the formation of stable complexes that can be used in certain purification and analytical methods. ontosight.ai

A specific example is the use of barium 1,2-ethanedisulfonate for the isolation and purification of crown ethers. researchgate.net The method relies on the formation of an insoluble 1:1 complex when a solution of a crown ether is stirred with the solid metal salt of the alkanedisulfonic acid. researchgate.net This allows for the selective extraction of the crown ether from a mixture. researchgate.net The crown ether can then be recovered from the complex. researchgate.net

Derivatization Methods for Enhanced Analytical Detection

In the context of analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. While Sodium 1,2-ethanedisulfonate is not typically a derivatizing reagent itself, it plays a crucial role in analytical methods that employ derivatization. sigmaaldrich.comresearchgate.net

Theoretical and Computational Chemistry

Quantum Mechanical Studies of Conformation and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of the ethanedisulfonate anion, governing its geometry, stability, and spectroscopic characteristics.

Conformational Analysis of Ethanedisulfonate Anion and its Derivatives

The conformational landscape of the ethanedisulfonate anion has been investigated using computational methods, particularly Density Functional Theory (DFT). researchgate.net Studies on derivatives, such as rasagiline (B1678815) ethanedisulfonate, have utilized the B3LYP method with the 6-31++G(d,p) basis set to determine stable conformers and their geometries. researchgate.netgrafiati.com

In a computational analysis of rasagiline ethanedisulfonate, the geometry of the ethanedisulfonate moiety was optimized. researchgate.net The five-membered ring of the rasagiline cation was found to adopt an envelope-like conformation, similar to what is observed in its crystal structure. researchgate.net The calculated bond lengths and angles for the ethanedisulfonate anion portion were found to be within normal ranges. researchgate.net These computational approaches provide insights into the molecule's structure where experimental crystal data is unavailable or to complement existing data. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | S-O | 1.45 - 1.48 |

| S-C | ~1.80 | |

| Bond Angles (º) | O-S-O | ~113.0 |

| O-S-C | ~105.0 - 106.0 | |

| Table 1: Selected Optimized Geometric Parameters for the Ethanedisulfonate Anion. The data represents typical ranges calculated using the B3LYP/6-31++G(d,p) level of theory as reported in studies of its salts. researchgate.net |

Prediction of Vibrational Spectra and Molecular Parameters

Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra of ethanedisulfonate. The vibrational frequencies for stable conformers can be calculated at the DFT B3LYP level, with assignments for normal modes often made using methods like the scaled quantum mechanical force field (SQM). grafiati.com

These theoretical predictions can be compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy.

Experimentally, the free ethanedisulfonate anion shows characteristic sulfur-oxygen stretching vibrations. smolecule.com S=O stretching frequencies are observed around 1304 and 1194 cm⁻¹. smolecule.com

In metal complexes, these frequencies shift, indicating coordination. For instance, in bismuth-ethanedisulfonate frameworks, sulfonate stretching bands appear in the 1200-1300 cm⁻¹ region, confirming metal coordination through the oxygen atoms. smolecule.com

The FT-IR spectrum of a bismuth ethanedisulfonate network identified the S=O stretch at 1024 cm⁻¹. mdpi.com

The influence of forming salts, such as with rasagiline, on the normal modes of the ethanedisulfonate anion is also a subject of these computational studies. grafiati.com

| Vibration Mode | Experimental Frequency (cm⁻¹) | System |

| S=O Stretch | 1304, 1194 | Free Ethanedisulfonate |

| Sulfonate Stretch | 1200-1300 | Bismuth-ethanedisulfonate frameworks |

| S=O Stretch | 1024 | Bismuth ethanedisulfonate network |

| Table 2: Key Experimental Infrared Vibrational Frequencies for the Ethanedisulfonate Moiety. smolecule.commdpi.com |

Molecular Modeling and Simulation of Interactions

Molecular modeling allows for the simulation of complex intermolecular interactions, which are critical for understanding the behavior of sodium 1,2-ethanedisulfonate in condensed phases and its role in forming larger supramolecular structures.

Studies on Intermolecular Interactions in Solid-State Structures

In the solid state, the ethanedisulfonate anion frequently acts as a versatile linker or pillar in constructing metal-organic frameworks (MOFs) and coordination polymers. mdpi.comescholarship.org X-ray diffraction studies have revealed its role in bridging metal centers to form extended networks.

For example:

In a bismuth-based framework, Bi(O₃SC₂H₄SO₃)₁.₅(H₂O)₂, the ethanedisulfonate ligand coordinates to bismuth cations, creating a three-dimensional network. mdpi.com The bismuth cation is coordinated by eight oxygen atoms, six of which belong to the sulfonate groups of three different ethanedisulfonate ligands. mdpi.com

In a silver-bipyridine complex, Ag₂(bipy)₂(O₃SCH₂CH₂SO₃)·4H₂O, the 1,2-ethanedisulfonate anions act as pillars connecting one-dimensional silver-bipyridine chains. escholarship.org

A copper-based MOF, ZU-603, utilizes the ethanedisulfonate anion as a connecting unit for pore windows, which then assemble into a 3D structure. rsc.org The interactions within these solid-state structures are often dominated by the coordination bonds between the sulfonate oxygen atoms and the metal ions, as well as by hydrogen bonding. mdpi.comrsc.org

Theoretical Investigations of Complexation Behavior

Theoretical methods are employed to investigate how the ethanedisulfonate anion is recognized and bound by host molecules. DFT modeling has been used to understand the tight and selective binding of the anion within synthetic receptors. nih.gov

Key findings from theoretical complexation studies include:

In one study, the ethanedisulfonate anion was shown to be tightly trapped within the cavity of a macrocyclic host. nih.gov DFT modeling suggested the anion is held in place by two pairs of parallel hydrogen bonds. nih.gov The strong binding was further confirmed by experimental techniques, which determined a high binding affinity. nih.gov

In the MOF ZU-603, DFT-D calculations were used to identify the specific binding sites for guest molecules like iso-butene. rsc.org The results showed that the primary binding sites are the oxygen atoms of the sulfonate anions, with C–H⋯O hydrogen bonds forming between the host framework and the guest molecule. rsc.org These interactions are crucial for the material's ability to selectively adsorb certain molecules. rsc.org

Biological and Biochemical Research Applications Excluding Clinical Human Trials

Control of Solution Properties in Biological Systems

The ability to maintain stable experimental conditions is paramount in biological research. Sodium 1,2-ethanedisulfonate serves as a key reagent in achieving this control, particularly in regulating the chemical environment of biochemical reactions.

Buffering Agent in Laboratory Settings

Sodium 1,2-ethanedisulfonate is utilized as a buffering agent in laboratory environments. ontosight.ai Buffers are crucial for maintaining a stable pH in solutions, which is essential for the proper functioning of many biological molecules. The salt of a strong acid (1,2-ethanedisulfonic acid) and a strong base (sodium hydroxide), it helps to create stable buffer solutions across a range of pH values. ontosight.ai This characteristic is fundamental for a wide array of biochemical and molecular biology research procedures that require precise pH control. ontosight.ai

Regulation of Ionic Strength and pH for Biochemical Studies

In addition to pH, the ionic strength of a solution can significantly impact biological processes. Sodium 1,2-ethanedisulfonate is employed to control both the ionic strength and pH in biochemical studies. ontosight.ai Its high solubility in water makes it a useful component in aqueous solutions for such applications. ontosight.ai Precise control over these parameters is critical for the reliability and reproducibility of experiments in areas such as enzyme kinetics, protein stability, and nucleic acid interactions. ontosight.ai

Applications in In Vitro Biochemical Research

The utility of Sodium 1,2-ethanedisulfonate extends to specific applications within in vitro biochemical research, where it aids in the investigation of fundamental biological processes at the molecular level.

Enzyme Kinetics Studies

The study of enzyme kinetics, which examines the rates of enzyme-catalyzed chemical reactions, relies on tightly controlled experimental conditions. Sodium 1,2-ethanedisulfonate is used in these studies to help maintain the necessary stable pH and ionic strength of the reaction environment. ontosight.ai This ensures that any observed changes in enzyme activity can be attributed to the variables being tested, rather than fluctuations in the solution's chemical properties.

Protein Stability and Nucleic Acid Interaction Investigations

Maintaining the structural integrity of proteins and nucleic acids is crucial for studying their functions. Sodium 1,2-ethanedisulfonate plays a role in investigations of protein stability and the interactions of nucleic acids. ontosight.aismolecule.com By helping to control the pH and ionic conditions, it provides a stable environment for these macromolecules, which is essential for accurately assessing their properties and interactions. ontosight.ai

Components of Cell Culture Media

Cell culture is a fundamental technique in biological research, and the composition of the culture medium is critical for cell viability and behavior. Sodium 1,2-ethanedisulfonate is sometimes included as a component of cell culture media. smolecule.comsmolecule.com In this context, it can contribute to maintaining the osmotic balance and pH stability of the medium, which are vital for the health and growth of cells in vitro.

Research in Animal Models for Metabolic Studies

Evaluation of Cellular Metabolism in Non-Human Organisms (e.g., Guinea Pig Studies)

Sodium 1,2-ethanedisulfonate, and its parent acid 1,2-ethanedisulfonic acid, have been noted for their application in biological studies to assess cellular metabolism, with specific mention of their use in guinea pig models. lookchem.comchemicalbook.comlookchem.comguidechem.comechemi.com While detailed experimental data from such studies are not extensively documented in publicly available literature, the compound's utility is recognized in the scientific community. The mechanism through which it may influence cellular metabolism can be inferred from its known biochemical properties.

One significant finding is the identification of 1,2-ethanedisulfonate as a substrate analogue and inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK). adtu.inresearchgate.net PEPCK is a critical rate-limiting enzyme in the metabolic pathway of gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. adtu.inresearchgate.net By inhibiting PEPCK, 1,2-ethanedisulfonate can modulate this pathway, which is a key aspect of cellular and whole-body glucose homeostasis. This inhibitory action on a central metabolic enzyme provides a basis for its use in research to probe the intricacies of metabolic regulation.

Investigation of Co-Amorphous Dispersions for Preclinical Pharmacokinetics in Animal Models

In the realm of pharmaceutical sciences, Sodium 1,2-ethanedisulfonate has been investigated as a co-former in co-amorphous dispersions to enhance the pharmacokinetic properties of poorly soluble drugs in preclinical animal models. Co-amorphous dispersions are a formulation strategy to improve the physical stability and dissolution characteristics of amorphous drugs by combining them with a low-molecular-weight excipient, or co-former.

A notable study explored the pharmacokinetic feasibility of co-amorphous dispersions of Mirabegron (MBR), a drug used for overactive bladder syndrome, with 1,2-ethanedisulfonic acid (referred to as MBR-EFA) in rats and mice. Mirabegron itself has low bioavailability due to poor solubility. The research demonstrated that the co-amorphous dispersion of MBR with 1,2-ethanedisulfonic acid significantly improved its pharmacokinetic profile compared to the crystalline form of MBR.

The study's findings in a rat model revealed a substantial increase in the oral bioavailability of Mirabegron when administered as the MBR-EFA co-amorphous dispersion. Specifically, the area under the plasma concentration-time curve from 0 to 24 hours (AUC₀₋₂₄h) and the relative bioavailability over 24 hours (F₂₄h) were markedly enhanced.

Pharmacokinetic Parameters of Mirabegron (MBR) and its Co-Amorphous Dispersion with 1,2-Ethanedisulfonic Acid (MBR-EFA) in Rats

| Parameter | MBR | MBR-EFA | Unit |

|---|---|---|---|

| Dose | 30 | 30 | mg/kg |

| AUC₀₋₂₄h | 10,250.7 ± 3,450.4 | 19,949.1 ± 7,046.8 | ng·h/mL |

| Relative F₂₄h | 100 | 194.6 | % |

Data derived from a study on the pharmacokinetic feasibilities of Mirabegron co-amorphous dispersions in rats. echemi.com

These results underscore the potential of Sodium 1,2-ethanedisulfonate as a co-former in pharmaceutical formulations. By creating co-amorphous systems, it can improve the oral bioavailability of poorly soluble drugs, a critical aspect in the preclinical development of new therapeutic agents. This application in animal models is pivotal for assessing the viability of such formulations before they can be considered for further development.

Environmental Fate and Biodegradation Studies

Microbial Degradation Pathways of Ethanedisulfonate

The biodegradation of 1,2-ethanedisulfonate has been elucidated through detailed laboratory studies, revealing specific bacterial strains and enzymatic pathways capable of its complete mineralization.

The isolation of microorganisms capable of utilizing 1,2-ethanedisulfonate as a sole source of carbon and energy has been successfully achieved using aerobic enrichment cultures. d-nb.infouni-konstanz.de In one key study, inocula from sources such as lake sediment and industrial activated sludge were used to establish enrichment cultures in a salts medium containing 10 mM 1,2-ethanedisulfonate. d-nb.info This process yielded three distinct cultures capable of growing on the compound. d-nb.infouni-konstanz.denih.gov

From these enrichments, two pure bacterial cultures were isolated. d-nb.infouni-konstanz.denih.gov One of these, designated strain EDS1, was selected for detailed characterization. d-nb.info Based on its 16S rDNA sequence analysis and other taxonomic tests, strain EDS1 was identified as a member of the genus Ralstonia. d-nb.infouni-konstanz.denih.gov This strain demonstrated the ability to utilize a range of alkanesulfonates, including taurine, isethionate, and sulfoacetate, in addition to 1,2-ethanedisulfonate. d-nb.infouni-konstanz.denih.gov

The degradation of 1,2-ethanedisulfonate by Ralstonia sp. strain EDS1 involves a multi-step enzymatic process featuring two distinct desulfonation mechanisms. d-nb.info The initial attack on the 1,2-ethanedisulfonate molecule is proposed to be an oxygenation reaction. d-nb.infod-nb.info This hypothesis is supported by the observation that whole cells of strain EDS1 required molecular oxygen to carry out the desulfonation and that oxygen uptake by the cells peaked during the growth phase, which is characteristic of inducible oxygenase enzymes. d-nb.infonih.gov This putative monooxygenase is thought to cleave one of the carbon-sulfur bonds, releasing the first sulfonate group and forming the intermediate, sulfoacetaldehyde (B1196311). d-nb.infod-nb.info

The second desulfonation event occurs through a different mechanism: hydrolysis. d-nb.info The intermediate metabolite, sulfoacetaldehyde, is cleaved by the enzyme sulfoacetaldehyde sulfo-lyase (EC 4.4.1.12). d-nb.inforesearchgate.net This thiamine (B1217682) pyrophosphate (TPP)-dependent lyase hydrolyzes sulfoacetaldehyde to yield acetate (B1210297) and sulfite (B76179). d-nb.infoethz.ch The detection of high activity of this inducible enzyme in cell extracts of ethanedisulfonate-grown Ralstonia sp. strain EDS1 confirms its central role in the degradation pathway. d-nb.infonih.gov

The sulfoacetaldehyde is then cleaved by sulfoacetaldehyde sulfo-lyase into acetate and a second molecule of sulfite. d-nb.info The sulfite produced from both desulfonation steps does not accumulate in the culture medium because it is rapidly oxidized to sulfate (B86663). d-nb.infod-nb.info This is accomplished by a highly active, inducible sulfite dehydrogenase found in the cell extracts. d-nb.info The resulting acetate enters the central metabolism of the cell, for instance via the glyoxylate (B1226380) cycle, to support growth. d-nb.info The complete breakdown demonstrates a pathway that involves both an oxygenolytic and a hydrolytic C-S bond cleavage. d-nb.info

Enzymatic Mechanisms of Desulfonation (e.g., Oxygenation, Hydrolysis)

Environmental Impact and Bioremediation Potential

The microbial degradation of 1,2-ethanedisulfonate has implications for its environmental persistence and the potential for bioremediation of sites contaminated with sulfonated compounds.

A key aspect of the biodegradation of 1,2-ethanedisulfonate by Ralstonia sp. strain EDS1 is the complete mineralization of the organosulfur compound. d-nb.info Studies have shown that for every mole of 1,2-ethanedisulfonate consumed by the bacterium, two moles of sulfate are released into the medium. d-nb.infouni-konstanz.denih.gov This stoichiometric conversion confirms that both sulfonate groups are cleaved from the ethane (B1197151) backbone and quantitatively transformed into inorganic sulfate. d-nb.infoasm.org

The efficient conversion of the carbon backbone into biomass is also indicative of a complete degradation process. The measured growth yield for Ralstonia sp. strain EDS1 on 1,2-ethanedisulfonate was approximately 7 grams of protein per mole of carbon, signifying that the organism effectively utilizes the compound as a source of carbon and energy. d-nb.infouni-konstanz.denih.gov This complete degradation to inorganic sulfate and bacterial biomass highlights a natural attenuation process and suggests a strong potential for the use of such microorganisms in bioremediation strategies for sulfonate-containing industrial effluents. nih.govnih.gov

Data Tables

Table 1: Growth Characteristics of Ralstonia sp. strain EDS1 on Various Sulfonated Compounds

| Growth Substrate | Molar Growth Yield (g protein/mol C) | Sulfate Released (mol/mol substrate) |

|---|---|---|

| 1,2-Ethanedisulfonate | 7.0 | 2.0 |

| Taurine | 8.1 | 1.0 |

| Isethionate | 7.8 | 1.0 |

| Sulfoacetate | 4.4 | 1.0 |

| Acetate | 7.9 | 0.0 |

Data sourced from Denger & Cook, 2001. d-nb.info

Table 2: Specific Activities of Key Enzymes in Cell Extracts of Ralstonia sp. strain EDS1 Grown on Different Substrates

| Growth Substrate | Sulfoacetaldehyde Sulfo-lyase (mkat/kg protein) | Sulfite Dehydrogenase (mkat/kg protein) |

|---|---|---|

| 1,2-Ethanedisulfonate | 5.7 | 2.7 |

| Taurine | 2.9 | Not Reported |

| Sulfoacetate | 2.2 | Not Reported |

| Acetate | <0.1 | 0.2 |

Data sourced from Denger & Cook, 2001. d-nb.info

Industrial Chemical Processes Excluding Pharmaceutical Formulations

Intermediate in Specialty Chemical Production

In certain industrial syntheses, the formation of Sodium 1,2-ethanedisulfonate (EDS) is an important consideration that influences reaction pathways and product purity. Its presence arises during the production of sodium 2-chloroethanesulfonate (CES), a highly reactive and valuable chemical intermediate. google.com The synthesis of CES involves reacting 1,2-dichloroethane (B1671644) (EDC) with sodium sulfite (B76179). google.com In this process, the desired reaction is the formation of CES; however, a subsequent reaction can occur where the newly formed CES reacts further with sodium sulfite, leading to the creation of Sodium 1,2-ethanedisulfonate as a by-product. google.com

The reaction scheme is as follows:

ClCH₂CH₂Cl (EDC) + Na₂SO₃ → ClCH₂CH₂SO₃Na (CES) + NaCl google.com

ClCH₂CH₂SO₃Na (CES) + Na₂SO₃ → NaO₃SCH₂CH₂SO₃Na (EDS) + NaCl google.com

The management and minimization of this second reaction are critical for the industrial efficiency of producing CES and its derivatives. google.com

Sodium 2-chloroethanesulfonate (CES) is a crucial intermediate for synthesizing a variety of useful alkylsulfonic acid compounds due to the high reactivity of its chlorine group. google.com Therefore, the industrial process that generates Sodium 1,2-ethanedisulfonate as a by-product is directly linked to the manufacturing chain of these important chemicals. google.com Notable compounds derived from CES include:

Taurine: A compound with various industrial applications. google.com

MESNA (Sodium 2-mercaptoethanesulfonate): Used as a chemical synthesis agent. google.com The oxidation of MESNA can, in fact, produce 1,2-ethanedisulfonic acid.

The intermediate, sodium 2-chloroethanesulfonate (CES), is also a precursor to chemicals used in the detergent and textile industries. google.com The efficiency of the primary reaction to produce CES, and the suppression of the side reaction that forms Sodium 1,2-ethanedisulfonate, is thus important for the cost-effective production of:

Acylated methyltaurine sodium salt: A type of hard water-resistant detergent. google.com

Sodium vinyl sulfonate: Utilized as a fiber dye improver. google.com

Synthesis of Alkylsulfonic Acid Compounds

Process Optimization and Efficiency Studies

Given that Sodium 1,2-ethanedisulfonate is often a by-product in the synthesis of the more industrially versatile sodium 2-chloroethanesulfonate (CES), significant research has been directed at process optimization. google.com The primary goal of these studies is to enhance the reaction's selectivity towards CES, thereby increasing the synthesis efficiency and minimizing the formation of EDS. google.com

Research has demonstrated that reaction conditions have a profound impact on the selective synthesis of CES over EDS. The key challenge lies in the poor water solubility of one of the main reactants, 1,2-dichloroethane (EDC). google.com This can lead to lower reaction rates and an increased likelihood of the consecutive reaction that produces EDS. google.com

Studies have investigated various reaction media to overcome this issue. A patented method involves using an aqueous alcoholic solution containing a surfactant as the reaction medium. google.com This approach aims to dissolve and emulsify the EDC, thereby increasing the reaction rate and suppressing the by-production of EDS, which allows for a shorter reaction time while maintaining high CES synthesis efficiency. google.com

The table below summarizes findings from a study comparing different reaction conditions and their effect on the yields of CES and the by-product, Sodium 1,2-ethanedisulfonate (EDS). google.com

| Reaction Medium | Conditions | Yield of CES (based on Sodium Sulfite) | Yield of EDS (based on Sodium Sulfite) |

|---|---|---|---|

| Aqueous Alcoholic Solution with Surfactant | Reaction at 110°C | 84.96% | 9.96% |

| Water only with Surfactant | Reaction at 110°C for 1 hour | 72.22% | 17.42% |

Q & A

Q. What is the role of Sodium 1,2-ethanedisulfonate in pharmaceutical formulations, and how does its structure enhance solubility?

Sodium 1,2-ethanedisulfonate is widely used as a salt form to improve the solubility of active pharmaceutical ingredients (APIs) due to its strongly hydrophilic sulfonate groups. Its disulfonate structure provides two anionic charges per molecule, enabling effective ion-pairing interactions with cationic APIs. For example, it is employed in Prochlorperazine Edisylate Injection to stabilize the drug in aqueous solutions . Methodologically, solubility enhancement can be validated via phase-solubility studies using UV spectroscopy or HPLC to quantify API dissolution in formulations containing the compound.

Q. How is Sodium 1,2-ethanedisulfonate synthesized, and what purification steps are critical for reagent-grade quality?

While synthesis protocols are not explicitly detailed in the evidence, reagent-grade specifications emphasize purity (>99.5%) and hydration control. Key steps likely include sulfonation of ethanediol followed by neutralization with sodium hydroxide. Purification involves recrystallization from aqueous ethanol to remove unreacted precursors, as inferred from reagent-grade standards for similar sulfonates (e.g., sodium phosphate dibasic heptahydrate) . Analytical verification via titration (for sulfonate content) and thermogravimetric analysis (TGA) for hydration stability are critical .

Q. How can researchers validate the purity of Sodium 1,2-ethanedisulfonate for experimental use?

Purity validation requires a combination of techniques:

- Ion Chromatography (IC): To quantify sulfonate content and detect impurities like sulfate or phosphate ions .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the absence of organic byproducts (e.g., unreacted ethanediol) .

- Thermal Analysis: TGA to ensure stability up to 260°C (as per reagent specifications) and identify hydrate decomposition .

Advanced Research Questions

Q. How can Sodium 1,2-ethanedisulfonate be optimized as a mobile-phase additive in reversed-phase HPLC for separating polar analytes?

The compound acts as an ion-pairing agent in acidic mobile phases. For example, a method using 0.1 M Sodium 1,2-ethanedisulfonate and 5 mM sodium octanesulfonate in water/acetonitrile (85:15, v/v) at pH 3.5 (adjusted with acetic acid) achieved baseline separation of polar compounds via ISO-mode chromatography . Key parameters:

- pH Control: Maintain pH <4 to ensure sulfonate ionization and prevent column degradation.

- Concentration Optimization: Balance between analyte retention (higher concentration) and peak symmetry (lower concentration).

- Validation: Use fluorescence detection (e.g., excitation 340 nm/emission 418 nm) for sensitive quantification .

Q. What mechanisms underlie the thermal stability of Sodium 1,2-ethanedisulfonate-based materials, and how does this impact their application in catalysis?

In layered materials (e.g., SLUG-13 and SLUG-14), Sodium 1,2-ethanedisulfonate ligands form stable inorganic-organic frameworks with thermal stability up to 325°C and 375°C , respectively. This stability arises from strong sulfonate-metal coordination bonds, validated via powder X-ray diffraction (PXRD) post-thermal treatment . These materials show catalytic promise in acid-catalyzed ketal formation , where SLUG-13 demonstrated higher activity due to its larger pore size and accessible acidic sites. Methodologically, catalytic efficiency is assessed via GC-MS monitoring of reaction kinetics .

Q. How does Sodium 1,2-ethanedisulfonate facilitate proton-transfer studies in supramolecular chemistry?

In non-aqueous solvents, the compound forms stable complexes with macrocyclic hosts (e.g., pyrido-cyclophanes), enabling precise proton-transfer measurements. For example, ECD spectroscopy (excitation 345 nm/emission 433 nm) revealed distinct spectral shifts for (4·H₂(ethanedisulfonate)) complexes, correlating with protonation states. Computational geometry optimization (DFT) and crystallography are used to validate host-guest interactions .

Methodological Considerations

Q. What are the key challenges in reconciling contradictory data on Sodium 1,2-ethanedisulfonate’s hydration behavior?

Discrepancies in hydration properties (e.g., dihydrate vs. anhydrous forms) often arise from synthesis conditions or storage humidity. Researchers should:

Q. How can computational modeling complement experimental studies of Sodium 1,2-ethanedisulfonate’s interactions in biological systems?

Molecular dynamics (MD) simulations can predict binding affinities with proteins or membranes. For example, PubChem-derived InChI keys (e.g., ZZTMMVAAULUFCS-UHFFFAOYSA-L ) enable accurate force field parameterization . Pair MD with experimental techniques like surface plasmon resonance (SPR) to validate sulfonate-protein interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.